methyl 4-[(2-bromobenzoyl)amino]benzoate methyl 4-[(2-bromobenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10823007
InChI: InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.16 g/mol

methyl 4-[(2-bromobenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC10823007

Molecular Formula: C15H12BrNO3

Molecular Weight: 334.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(2-bromobenzoyl)amino]benzoate -

Specification

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
IUPAC Name methyl 4-[(2-bromobenzoyl)amino]benzoate
Standard InChI InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)
Standard InChI Key IKJQHRCSOBEEBP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Introduction

Methyl 4-[(2-bromobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom and an ester functional group, which are crucial for its chemical properties and potential applications. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential uses based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of similar compounds typically involves the reaction between an acid chloride (e.g., 2-bromobenzoyl chloride) and an amine (e.g., methyl 4-aminobenzoate). The reaction conditions often include a base to facilitate the coupling and a solvent to dissolve the reactants.

Biological Activity and Applications

While specific biological activity data for methyl 4-[(2-bromobenzoyl)amino]benzoate are not available, compounds with similar structures have shown potential in interacting with biological targets such as enzymes and receptors. The presence of bromine and ester groups can enhance interactions with proteins, potentially leading to significant biological outcomes.

Research Findings and Future Directions

Research on similar compounds highlights their versatility in synthetic organic chemistry and potential applications in pharmaceuticals. Further studies are needed to elucidate the specific biological mechanisms and therapeutic potential of methyl 4-[(2-bromobenzoyl)amino]benzoate. Interaction studies involving this compound would be crucial for understanding its effects in biological systems.

Comparison with Similar Compounds

Similar compounds, such as methyl 4-[(3-bromobenzoyl)amino]benzoate, have been studied for their chemical properties and biological activities. These compounds often share structural similarities but differ in the position of the bromine atom or other functional groups, which can significantly affect their reactivity and biological activity.

CompoundMolecular FormulaKey Features
Methyl 4-[(3-bromobenzoyl)amino]benzoateNot specifiedBromine at 3-position
Methyl 4-amino-3-bromobenzoateNot specifiedLacks benzoyl group
Methyl 4-bromobenzoateNot specifiedLacks amino group

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